Cas no 6682-71-9 (1H-Indene,2,3-dihydro-4,7-dimethyl-)

1H-Indene,2,3-dihydro-4,7-dimethyl- is a substituted indene derivative characterized by a partially hydrogenated indene core with methyl groups at the 4 and 7 positions. This compound is of interest in organic synthesis and materials science due to its structural rigidity and potential as a building block for more complex molecules. Its saturated 2,3-dihydro moiety enhances stability while retaining reactivity for further functionalization. The methyl substitutions influence electronic properties, making it useful in the development of specialty chemicals, fragrances, or intermediates for pharmaceuticals. The compound’s defined structure and purity ensure consistent performance in research and industrial applications.
1H-Indene,2,3-dihydro-4,7-dimethyl- structure
6682-71-9 structure
Product Name:1H-Indene,2,3-dihydro-4,7-dimethyl-
CAS No:6682-71-9
MF:C11H14
MW:146.228863239288
CID:511732
PubChem ID:23151
Update Time:2025-10-18

1H-Indene,2,3-dihydro-4,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,2,3-dihydro-4,7-dimethyl-
    • 1H-INDENE,2,3-DIHYDRO-4,7-DIM
    • 4,7-dimethyl-2,3-dihydro-1H-indene
    • 4,7-Dimethylindan
    • 2,3-Dihydro-4,7-dimethyl-1H-indene
    • 4,7-Dimethyl-(2,3-dihydroindene)
    • Indan, 4,7-dimethyl-
    • NSC-81389
    • 1H-Indene,3-dihydro-4,7-dimethyl-
    • 6682-71-9
    • 4,7-Dimethylindane #
    • NSC81389
    • 1H-Indene, 2,3-dihydro-4,7-dimethyl-
    • CCG-40453
    • 21FH91HS6O
    • NSC 81389
    • 4,7-Dimethylindane
    • InChI=1/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H
    • 2,7-dimethyl-1H-indene
    • Indan,7-dimethyl-
    • DTXSID1064451
    • AKOS006308251
    • UNII-21FH91HS6O
    • DTXCID2044844
    • NS00096117
    • G67722
    • Inchi: 1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
    • InChI Key: IWHKMCQFAMHMSX-UHFFFAOYSA-N
    • SMILES: C1C2C(C)=CC=C(C)C=2CC1

Computed Properties

  • Exact Mass: 146.10962
  • Monoisotopic Mass: 146.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.9490
  • Melting Point: -0.52°C
  • Boiling Point: 225.87°C (rough estimate)
  • Flash Point: 84.6°C
  • Refractive Index: 1.5342
  • PSA: 0

1H-Indene,2,3-dihydro-4,7-dimethyl- Pricemore >>

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1H-Indene,2,3-dihydro-4,7-dimethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dodecane ,  Decane ,  Tridecane ,  Pentadecane ,  Hydrogen Catalysts: Ruthenium ;  134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

1H-Indene,2,3-dihydro-4,7-dimethyl- Raw materials

1H-Indene,2,3-dihydro-4,7-dimethyl- Preparation Products

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